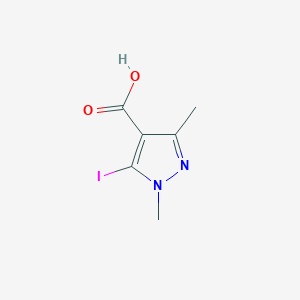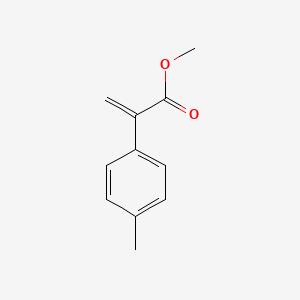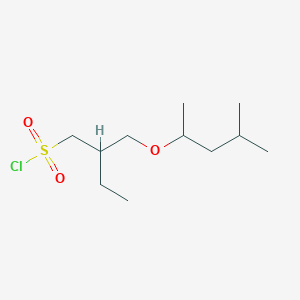![molecular formula C11H13Cl2NO B13494153 6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride](/img/structure/B13494153.png)
6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane] hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride is a synthetic organic compound characterized by its unique spirocyclic structure
準備方法
The synthesis of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride typically involves a multi-step process. The initial step often includes the formation of the indole core, followed by the introduction of the spirocyclic oxolane ring. The chlorination step is crucial and is usually carried out using reagents such as thionyl chloride or phosphorus pentachloride. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization or chromatography.
化学反応の分析
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, with common reagents including sodium methoxide or potassium tert-butoxide, leading to the formation of substituted derivatives.
科学的研究の応用
6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where spirocyclic structures have shown efficacy.
Industry: It is used in the development of novel materials with unique properties, such as enhanced stability or specific reactivity.
作用機序
The mechanism of action of 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for unique binding interactions with enzymes or receptors, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application being studied.
類似化合物との比較
When compared to similar compounds, 6-Chloro-1,2-dihydrospiro[indole-3,3’-oxolane] hydrochloride stands out due to its unique spirocyclic structure, which imparts distinct chemical and biological properties. Similar compounds include:
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one hydrochloride: This compound shares a similar core structure but differs in the spirocyclic ring, leading to different reactivity and applications.
6-Chloro-1,2-dihydrospiro[indole-3,3’-pyrrolidin]-2-one: Lacks the hydrochloride component, which can influence solubility and reactivity.
特性
分子式 |
C11H13Cl2NO |
|---|---|
分子量 |
246.13 g/mol |
IUPAC名 |
6-chlorospiro[1,2-dihydroindole-3,3'-oxolane];hydrochloride |
InChI |
InChI=1S/C11H12ClNO.ClH/c12-8-1-2-9-10(5-8)13-6-11(9)3-4-14-7-11;/h1-2,5,13H,3-4,6-7H2;1H |
InChIキー |
UUMGIAKZERJNOX-UHFFFAOYSA-N |
正規SMILES |
C1COCC12CNC3=C2C=CC(=C3)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13494084.png)
![Benzyl {[cis-4-(hydroxymethyl)cyclohexyl]methyl}carbamate](/img/structure/B13494089.png)

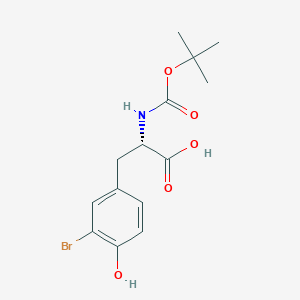
![3-[4-(5-Aminopentylamino)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13494097.png)
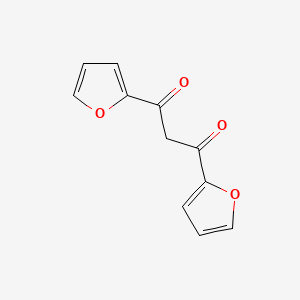
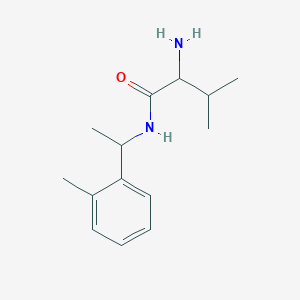
![1-{3-Cyclobutylbicyclo[1.1.1]pentan-1-yl}methanamine hydrochloride](/img/structure/B13494120.png)
